molecular formula C12H16Cl2N4 B3005648 4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride CAS No. 2177060-97-6

4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride

Cat. No. B3005648
M. Wt: 287.19
InChI Key: OURNTRADPAVMLX-UHFFFAOYSA-N
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Description

The compound 4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a derivative of 1,2,3-triazole, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative includes a phenyl group and a pyrrolidinyl substituent, which may influence its chemical behavior and potential applications in medicinal chemistry or material science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. While the papers provided do not directly describe the synthesis of 4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride, they do offer insights into related synthetic methods. For instance, the synthesis of pyridyltriazole ligands with a substituted phenyl arm was achieved using a click chemistry strategy . Similarly, the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates indicates the versatility of triazole synthesis .

Molecular Structure Analysis

The molecular structure of triazole derivatives can significantly affect their properties and interactions. For example, the introduction of a 4-substituted phenyl arm at the N1 position of the triazolyl ring influences the geometry of both the ligands and their corresponding complexes . The presence of different substituents, such as nitro, chloro, or aminophenyl moieties, can also affect the electronic properties of the compounds .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms. The papers describe the use of triazole compounds as ligands in complex formation , as oxidizing agents , and in the synthesis of densely substituted pyrrolin-2-ones . These reactions highlight the reactivity and potential utility of triazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the photophysical properties of the compounds, as seen in the quenching of luminescence by a nitrophenyl arm . The crystal structure analysis of a triazole derivative revealed significant differences in the orientation of various groups, which can impact the compound's interactions and stability . Additionally, the antioxidant and antiradical activities of some triazole derivatives have been evaluated, indicating their potential as therapeutic agents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying the properties of this compound, exploring its potential uses, and developing methods for its large-scale synthesis .

properties

IUPAC Name

4-phenyl-1-pyrrolidin-3-yltriazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)12-9-16(15-14-12)11-6-7-13-8-11;;/h1-5,9,11,13H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURNTRADPAVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride

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